1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
CAS No.: 1260786-06-8
Cat. No.: VC11478210
Molecular Formula: C12H7F6N
Molecular Weight: 279.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260786-06-8 |
|---|---|
| Molecular Formula | C12H7F6N |
| Molecular Weight | 279.18 g/mol |
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |
| Standard InChI | InChI=1S/C12H7F6N/c13-11(14,15)8-3-7(10(6-19)1-2-10)4-9(5-8)12(16,17)18/h3-5H,1-2H2 |
| Standard InChI Key | WVBDPPPZKBVVJS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C#N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure, featuring a cyclopropane ring and two trifluoromethyl groups, imparts distinct physicochemical properties such as high lipophilicity, thermal stability, and reactivity.
Synthesis
The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile typically involves the following steps:
-
Preparation of the Phenyl Precursor: The starting material is often a trifluoromethyl-substituted benzene derivative.
-
Cyclopropanation Reaction: A cyclopropane ring is introduced using reagents such as diazo compounds or carbenes.
-
Nitrile Functionalization: The nitrile group is added via cyanation reactions using cyanide salts or other nitrile precursors.
These reactions require controlled conditions to ensure high yields and purity.
Applications
4.1 Pharmaceutical Research
The presence of trifluoromethyl groups enhances metabolic stability and bioavailability, making this compound a potential candidate for drug discovery. Its nitrile group can act as a pharmacophore or intermediate in synthesizing biologically active molecules.
4.2 Agrochemical Development
Fluorinated compounds are widely used in pesticides and herbicides due to their environmental stability and effectiveness against pests. The structure of this compound suggests potential use as an intermediate in synthesizing agrochemicals.
4.3 Material Science
The high thermal stability and hydrophobicity of fluorinated compounds make them valuable in developing advanced materials such as coatings or polymers.
Biological Activity
Although specific biological data for this compound are not readily available, similar fluorinated cyclopropane derivatives have demonstrated:
-
Antimicrobial Properties: Effective against bacterial and fungal strains.
-
Insecticidal Activity: Used in formulations targeting soil-dwelling pests.
-
Potential Anticancer Activity: Fluorinated compounds are often explored for their ability to inhibit tumor growth.
Further studies are required to evaluate its specific biological effects.
Safety and Environmental Considerations
Fluorinated compounds are known for their persistence in the environment, raising concerns about bioaccumulation and toxicity. Proper handling protocols must be followed during synthesis and application:
-
Use personal protective equipment (PPE) when handling the compound.
-
Dispose of waste materials according to regulatory guidelines to minimize environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume